2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl chemical properties.
2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl chemical properties.
An In-depth Technical Guide to 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl: Properties, Synthesis, and Applications
Introduction
2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl is a fluorinated organic compound featuring a biphenyl scaffold, a foundational structure in medicinal chemistry and materials science. The strategic placement of a methyl group on one phenyl ring and a trifluoromethyl (-CF3) group on the other imparts a unique combination of steric and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of its chemical properties, a proposed synthetic pathway with mechanistic insights, and its potential applications, with a particular focus on the influence of the trifluoromethyl moiety.
The introduction of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry.[1] This is due to its profound ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] As such, understanding the characteristics of biphenyls containing this group is of significant interest for the design of novel therapeutic agents.
Physicochemical Properties
While specific experimental data for 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl is not extensively documented in publicly available literature, its core properties can be identified and others can be inferred from its structure and comparison with related analogs.
| Property | Value | Source |
| CAS Number | 167021-49-0 | [3] |
| Molecular Formula | C₁₄H₁₁F₃ | [3][4] |
| Molecular Weight | 236.23 g/mol | [3][4] |
| Synonyms | 2-METHYL-4'-TRIFLUOROMETHYL-BIPHENYL, AKOS BAR-1278 | [4] |
| Physical Form | Solid or liquid (predicted) | [5] |
| Storage Temperature | Room temperature, sealed in dry conditions (recommended) | [5] |
Note: Properties such as melting point, boiling point, and density have not been experimentally reported in the reviewed literature. These would be dependent on the specific isomeric purity and crystalline form.
The Scientific Rationale: The Trifluoromethylphenyl Motif in Drug Design
The trifluoromethyl group is far more than a simple methyl bioisostere; its powerful electron-withdrawing nature and high lipophilicity fundamentally alter a molecule's profile.[2]
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Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically vulnerable group (like a methyl group) with a -CF3 group is a well-established strategy to increase a drug's half-life and reduce patient dosing.[2]
-
Enhanced Target Binding: The high electronegativity of the fluorine atoms creates a strong dipole moment. This can lead to favorable electrostatic and hydrogen bonding interactions with protein targets.[2] Furthermore, the larger size of the -CF3 group compared to a hydrogen or methyl group can improve binding affinity and selectivity through enhanced hydrophobic interactions within a target's binding pocket.[2]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and, in some cases, for crossing the blood-brain barrier.[2]
Caption: Key advantages imparted by the trifluoromethyl group in drug design.
Synthesis and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the gold standard for the synthesis of biaryl compounds due to their high functional group tolerance and generally high yields. A reliable synthetic route to 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl involves the coupling of an appropriate aryl halide with an arylboronic acid.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar biaryl syntheses.[6] The reaction couples 2-bromotoluene with 4-(trifluoromethyl)phenylboronic acid.
Step 1: Reagent Preparation and Reaction Setup
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents), and a ligand if necessary.
-
Add a base, such as potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
Step 2: Solvent and Reactant Addition
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Add 2-bromotoluene (1.0 equivalent) via syringe.
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl.
Catalytic Cycle Mechanism
The Suzuki coupling proceeds via a well-understood catalytic cycle involving the palladium catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Anticipated Spectroscopic Characterization
While experimental spectra are not available, the structure of 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl allows for the prediction of its key spectroscopic features. This is a crucial step for confirming the identity and purity of the synthesized compound.
-
¹H NMR: The spectrum would be complex in the aromatic region (approx. 7.2-7.8 ppm) due to coupling between the protons on both rings. A sharp singlet corresponding to the three methyl protons (-CH₃) would be expected around 2.4 ppm.[7]
-
¹³C NMR: The spectrum would show 14 distinct signals for each carbon atom. The trifluoromethyl carbon would likely appear as a quartet due to C-F coupling.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single, sharp resonance would be expected, as all three fluorine atoms in the -CF3 group are chemically equivalent. Its chemical shift would be sensitive to the solvent environment.[8]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 236.23. A characteristic fragmentation pattern for biphenyl compounds would be expected.
Reactivity and Potential Transformations
The biphenyl core is relatively stable, but the substituents dictate its reactivity.
-
Electrophilic Aromatic Substitution: The methyl-substituted ring is activated towards electrophilic substitution, with the methyl group acting as an ortho, para-director. The trifluoromethyl-substituted ring is strongly deactivated due to the electron-withdrawing nature of the -CF₃ group, which is a meta-director.[9] This differential reactivity allows for selective functionalization of the methyl-bearing ring.
-
Benzylic Position Reactivity: The methyl group can undergo radical halogenation (e.g., with N-bromosuccinimide) to introduce a handle for further functionalization, such as conversion to an alcohol, aldehyde, or carboxylic acid.
Safety and Handling
No specific toxicological data for 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl is available. However, based on safety data for structurally related compounds like biphenyl and other fluorinated aromatics, the following precautions are advised.[10][11][12]
-
Hazard Classification (Anticipated): May cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: All chemical products should be handled only by trained professionals familiar with laboratory safety procedures.
Conclusion
2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl is a compound of significant interest due to its trifluoromethylphenyl motif, a key component in modern drug discovery.[1] Its synthesis can be reliably achieved through palladium-catalyzed cross-coupling reactions. The presence of the -CF₃ group is predicted to confer enhanced metabolic stability and modulate the electronic properties of the biphenyl system, making it a valuable building block for the development of new pharmaceuticals and advanced materials. Further research is warranted to fully characterize its physical properties and explore its utility in various applications.
References
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Fisher Scientific. (2025). SAFETY DATA SHEET: 4'-(Trifluoromethyl)biphenyl-2-carboxylicacid. Retrieved from Fisher Scientific.[11]
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